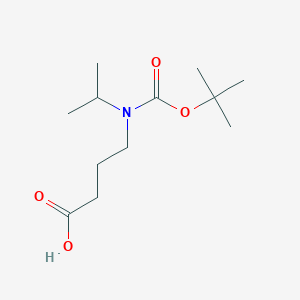
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is a chemical compound used in medical research. It plays a crucial role in drug development and is used as a building block for the synthesis of various pharmaceutical compounds. It is also used in the preparation of substituted straight chain spiro derivatives as menin/MLL protein/protein interaction inhibitors useful for treating diseases .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Molecular Structure Analysis
The molecular structure of 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid is represented by the formula C12H23NO4 . The molecular weight of this compound is not directly available from the search results.Chemical Reactions Analysis
In the context of amino acid ionic liquids (AAILs), 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid can be used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Applications De Recherche Scientifique
Peptide Synthesis
The primary application of this compound is in the field of peptide synthesis . It serves as a building block for the formation of peptides, where the tert-butoxycarbonyl (Boc) group protects the amino functionality during the synthesis process. This protection is crucial to prevent unwanted side reactions and to ensure the correct sequence of amino acids is achieved .
Medicinal Chemistry
In medicinal chemistry , this compound is used to develop new pharmaceuticals. Its role in the synthesis of peptide-based drugs is significant, especially for drugs that target protein-protein interactions or act as enzyme inhibitors. The Boc group ensures that the amino acid’s reactivity is controlled, which is essential for creating precise and effective medicinal compounds .
Dipeptide Synthesis
This compound has been utilized in the synthesis of dipeptides . Researchers have developed tert-butyloxycarbonyl-protected amino acid ionic liquids derived from this compound for use in dipeptide synthesis. These ionic liquids facilitate the coupling reactions required to form dipeptides, which are the building blocks of proteins .
Deprotection Strategies
Another critical application is in the development of deprotection strategies . The Boc group can be removed under mild acidic conditions, which allows for the selective deprotection of amino acids and peptides in complex synthesis sequences. This is particularly useful in multi-step organic syntheses where precise control over functional group reactivity is necessary .
Ionic Liquids in Organic Synthesis
The compound is also involved in the creation of ionic liquids for organic synthesis. These ionic liquids, derived from Boc-protected amino acids, are used as solvents and reagents in organic reactions. They offer advantages such as low viscosity, high thermal stability, and the ability to dissolve a wide range of substrates .
Extraction and Purification Techniques
In extraction and purification techniques , the ionic liquids made from this compound can be used to extract and purify water-soluble organic compounds. This application is particularly relevant in the purification of biomolecules and pharmaceuticals, where traditional solvents might not be effective .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Mécanisme D'action
Target of Action
It is known that this compound is a tert-butyloxycarbonyl-protected amino acid . Amino acids are fundamental building blocks of proteins, which play crucial roles in various biological processes. The protection of amino acids is a common strategy in peptide synthesis to prevent unwanted side reactions .
Mode of Action
The compound interacts with its targets through its amino acid moiety, while the tert-butyloxycarbonyl (Boc) group serves as a protective group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. They are involved in various biochemical pathways, including protein synthesis and degradation, signal transduction, and regulation of cell functions .
Result of Action
The compound’s primary function is to serve as a building block in peptide synthesis . The resulting peptides can have various effects at the molecular and cellular levels, depending on their structure and the specific proteins they form or interact with.
Action Environment
The action, efficacy, and stability of 4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Furthermore, the compound’s stability and reactivity can be influenced by the solvent used, temperature, and presence of other reactive species .
Propriétés
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)13(8-6-7-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRNBCYAGWDJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((tert-Butoxycarbonyl)(isopropyl)amino)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

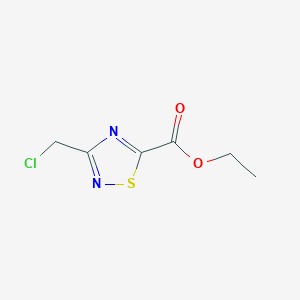
![6-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2864040.png)
![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)
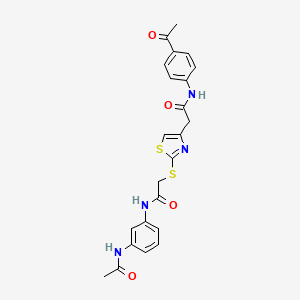
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)
![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)
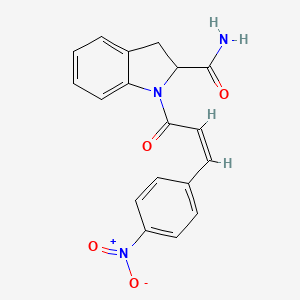
![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

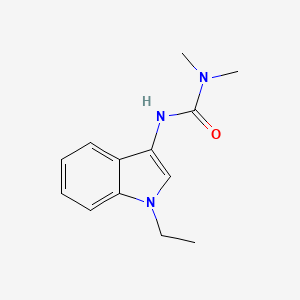
![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)

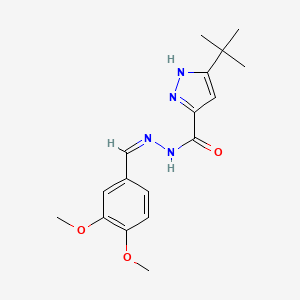
![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)